molecular formula C13H10N2O2S2 B3014911 N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 313373-26-1

N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3014911
CAS No.: 313373-26-1
M. Wt: 290.36
InChI Key: ZTZQLIRZWZVAPR-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry, featuring a benzothiazole core linked to a thiophene ring via a carboxamide bridge. Compounds incorporating both benzothiazole and thiophene pharmacophores have demonstrated a wide range of promising biological activities in scientific research . These hybrid structures are frequently investigated as potential inhibitors of key enzymes and proteins involved in disease pathways . This compound class has shown particular relevance in oncology research. Structural analogs have been studied for their inhibitory effects on cyclin-dependent kinase 5 (cdk5)/p25, revealing unusual binding modes to the kinase's hinge region that provide valuable insights for inhibitor design . Furthermore, closely related benzothiazole-thiophene derivatives have exhibited potent, selective antitumor activity across a diverse panel of human cancer cell lines, highlighting their potential as scaffolds for developing novel anti-cancer agents . Beyond oncology, such compounds are also explored for antiviral applications, with some demonstrating significant activity against viruses such as herpes simplex virus 1 (HSV-1) and coxsackievirus B4 (CBV4) in plaque reduction assays . The primary value of this compound lies in its utility as a key chemical tool for probing disease mechanisms and as a lead structure for the synthesis and optimization of new therapeutic candidates. Please be advised: This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c1-17-8-4-2-5-9-11(8)14-13(19-9)15-12(16)10-6-3-7-18-10/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZQLIRZWZVAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 4-methoxy-1,3-benzothiazole with thiophene-2-carboxylic acid. This reaction can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C13H11N3O2S
  • IUPAC Name : N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

The compound features a benzothiazole ring substituted with a methoxy group and a thiophene carboxamide, which contributes to its unique chemical properties.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the benzothiazole moiety is particularly noted for enhancing biological activity due to its ability to interact with cellular targets.

Case Study: Anti-Cancer Activity

A study reported that derivatives of benzothiazole exhibited significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the modulation of apoptosis pathways through interaction with specific protein targets involved in cell cycle regulation .

Antimicrobial Activity

Research has indicated that benzothiazole derivatives possess antimicrobial properties. The compound may exhibit activity against a range of pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that this compound showed notable activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .

Material Science

The compound can serve as a building block in the synthesis of novel materials with specific electronic properties. Its thiophene component is particularly valuable in organic electronics.

Application: Organic Photovoltaics

Research has explored the use of thiophene-based compounds in organic photovoltaic cells due to their favorable charge transport properties. The incorporation of this compound into polymer blends has shown improvements in device efficiency .

Biological Research

The compound's unique structure allows it to be utilized as a probe in biological studies. Its interactions with proteins can provide insights into enzyme mechanisms and receptor functions.

Case Study: Protein Interaction Studies

Studies utilizing fluorescence spectroscopy have indicated that the compound can bind to specific proteins involved in metabolic pathways, thereby providing a tool for investigating biochemical processes .

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens. The benzothiazole ring is known to interact with DNA gyrase and other bacterial enzymes, disrupting their function and leading to antibacterial effects .

Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The following table summarizes structural differences between the target compound and analogous benzothiazole derivatives:

Compound Name Substituents on Benzothiazole Linked Moieties Molecular Weight Key Functional Groups
N-(4-Methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 4-Methoxy Thiophene-2-carboxamide ~318.4 (calc.) Amide, Methoxy, Thiophene
BZ-IV None 2-(4-Methylpiperazin-1-yl)acetamide ~319.4 Acetamide, Piperazine
BA91757 4-Methoxy 4-[Methyl(phenyl)sulfamoyl]benzamide 561.1 Sulfamoyl, Dimethylaminoethyl
Compound in 4-Methoxy 1,3-Dimethylpyrazole-5-carboxamide 393.5 Pyrazole, Pyridinylmethyl

Key Observations :

  • Substituent Position : The 4-methoxy group is shared with BA91757 and the compound in , but absent in BZ-IV. This group may enhance solubility or modulate electronic effects.
  • Amide Variations : The target compound’s thiophene carboxamide differs from BZ-IV’s piperazine-linked acetamide and BA91757’s sulfamoyl benzamide. These variations influence hydrogen-bonding capacity and target selectivity.
  • Molecular Weight : The target compound (~318.4) is lighter than BA91757 (561.1) and ’s compound (393.5), suggesting differences in pharmacokinetics (e.g., absorption, diffusion).

Pharmacological and Physicochemical Properties

  • In contrast, BA91757’s sulfamoyl group is electron-withdrawing, which may enhance electrophilic interactions .
  • Solubility : BZ-IV’s piperazine moiety improves water solubility via protonation, whereas the target compound’s thiophene carboxamide may reduce solubility compared to BA91757’s hydrophilic sulfamoyl group .
  • Biological Activity :
    • BZ-IV and related benzothiazoles exhibit anticancer activity, possibly through kinase inhibition or DNA intercalation .
    • The thiophene carboxamide in the target compound may confer unique binding to enzymes like cyclooxygenase or tyrosine kinases, though specific data are lacking.

Tautomerism and Stability

  • While highlights tautomerism in triazole derivatives (thione vs. thiol forms ), the target compound’s amide group is less prone to tautomerism. However, resonance stabilization of the amide bond could influence its conformational rigidity.

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a thiophene-2-carboxamide. Its structure can be represented as follows:

N 4 methoxy 1 3 benzothiazol 2 yl thiophene 2 carboxamide\text{N 4 methoxy 1 3 benzothiazol 2 yl thiophene 2 carboxamide}

This unique combination of functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies on benzothiazole derivatives have shown that they can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. These compounds often induce apoptosis and cell cycle arrest at specific concentrations, demonstrating their potential as therapeutic agents against cancer .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311.0Apoptosis induction
B7A5492.0Cell cycle arrest
B7H12994.0Apoptosis induction

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways that lead to apoptosis.
  • Oxidative Stress Induction : Some studies suggest that similar compounds increase reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have been studied for their antimicrobial activities. These compounds have shown efficacy against various bacterial strains, suggesting their potential as antibiotics or adjuncts in antimicrobial therapy .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated a series of benzothiazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values in the micromolar range. Flow cytometry analysis revealed that these compounds induced apoptosis through the activation of caspase pathways .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of benzothiazole derivatives with human carbonic anhydrases (hCA). The study found that certain derivatives selectively inhibited hCA IX and XII at nanomolar concentrations, highlighting their potential in treating conditions like cancer where these enzymes are overexpressed .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide?

Answer:
Optimization involves selecting precursors (e.g., halogenated benzothiazoles or fluorinated thiophene derivatives), reaction conditions (solvent, temperature, catalysts), and purification methods. For example:

  • Solvent choice : Ethanol or THF is often used for cyclization reactions, with yields varying based on polarity (e.g., 60–93% yields in THF vs. ethanol) .
  • Temperature control : Heating to 170–230°C promotes cyclization but requires monitoring to avoid decomposition .
  • Purification : Recrystallization from ethanol/water mixtures (4:1) or column chromatography ensures high purity .
    Key data : Reaction times (7–20 hours), yields (60–93%), and melting points (160–232°C) should be systematically recorded .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

  • NMR/IR : Assign peaks for methoxy (δ ~3.8 ppm in 1^1H NMR), benzothiazole (C=N stretch at ~1600 cm1^{-1}), and carboxamide (NH stretch at ~3300 cm1^{-1}) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm regiochemistry. Anisotropic displacement parameters should be validated with WinGX/ORTEP .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., M+^+ at m/z 335) and fragmentation patterns .

Basic: How should researchers assess the compound’s stability under different storage conditions?

Answer:

  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C based on analogous compounds) .
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
  • Solution stability : Test in DMSO, ethanol, and aqueous buffers (pH 2–12) over 48 hours, using NMR to detect hydrolysis or oxidation .

Advanced: How can computational modeling predict the compound’s bioactivity and binding modes?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to target enzymes like squalene synthase (e.g., binding affinity ≤−8.5 kcal/mol) .
  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability. For example, a logP >3 suggests poor aqueous solubility .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability (RMSD ≤2 Å indicates robust binding) .

Advanced: What strategies resolve discrepancies in crystallographic data (e.g., disorder or twinning)?

Answer:

  • Twin refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate with Rint_{int} <0.05 .
  • Disorder modeling : Apply PART/ISOR restraints in SHELXL to refine disordered methoxy or thiophene groups .
  • Validation tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions .

Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced efficacy?

Answer:

  • Substituent effects : Fluorine at the benzothiazole 4-position (as in 4c) increases cytotoxicity (IC50_{50} ~12 µM vs. 25 µM for non-fluorinated analogs) .
  • Heterocycle replacement : Replacing thiophene with pyridine (e.g., in 93) improves metabolic stability but reduces solubility .
  • Bioisosteres : Sulfonamide groups (e.g., in 92) enhance target affinity while maintaining logD <2 .

Advanced: How to address conflicting NMR data (e.g., unexpected coupling or peak splitting)?

Answer:

  • Dynamic effects : Variable-temperature NMR (25–80°C) identifies rotamers (e.g., hindered carboxamide rotation) .
  • COSY/NOESY : Assign diastereotopic protons (e.g., thiazole methylene groups) through cross-peaks .
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to resolve overlapping NH signals .

Advanced: What synthetic routes achieve regioselective functionalization of the benzothiazole core?

Answer:

  • Electrophilic substitution : Use directing groups (e.g., methoxy at position 4) to bias halogenation (Br2_2/FeCl3_3 yields 85% 6-bromo derivative) .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 install aryl groups at position 2 (e.g., 4-phenyl, 72% yield) .
  • Protection/deprotection : Temporarily block the carboxamide with Boc groups to enable selective thiazole alkylation .

Advanced: How to optimize purification for polar derivatives with low solubility?

Answer:

  • Mixed solvents : Use DMF/H2_2O (1:3) for recrystallization .
  • Ion-exchange chromatography : Separate charged species (e.g., zwitterionic intermediates) using Dowex resins .
  • HPLC : Employ C18 columns with gradient elution (ACN/0.1% TFA) for >98% purity .

Advanced: What are the pitfalls in interpreting mass spectrometry data for degradation products?

Answer:

  • In-source fragmentation : Use lower ionization energies (e.g., ESI vs. EI) to minimize artifact peaks .
  • High-resolution MS : Confirm exact masses (e.g., m/z 337.0456 for [M+H]+^+) to distinguish isomers .
  • MS/MS : Compare fragmentation pathways with synthetic standards (e.g., loss of CO2_2 indicates carboxamide cleavage) .

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